4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine
Overview
Description
4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine is a compound that has been found in complex with di-phosphorylated human CLK1 . It has a molecular formula of C13H12N4 .
Molecular Structure Analysis
The molecular structure of this compound has been determined through X-ray diffraction . The crystal structure of this compound in complex with di-phosphorylated human CLK1 has been deposited in the Protein Data Bank .Scientific Research Applications
Synthesis and Biological Activities
- 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine and related compounds have been synthesized and evaluated for their insecticidal and antibacterial potential. Microwave irradiative cyclocondensation was used for synthesis, and the compounds exhibited promising results against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).
- A study on the synthesis, characterization, and bioactivities of pyrazole derivatives, including pyrimidin-2-amine structures, showed their potential as antitumor, antifungal, and antibacterial agents. This suggests the versatility of compounds with the pyrimidin-2-amine moiety in medical research (Titi et al., 2020).
Antimicrobial Applications
- Pyrimidine salts, including structures similar to this compound, have been synthesized and found to exhibit significant in vitro antibacterial and antifungal activities. This highlights their potential use in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013).
Research in Medicinal Chemistry
- In medicinal chemistry, derivatives of this compound have been explored for their adenosine receptor affinity, particularly in the context of developing antagonists for adenosine receptors. This research is significant for pharmacological studies and drug development (Hess et al., 2000).
Analgesic and Anti-Inflammatory Potential
- Some novel 6-(Indol-2-yl)-Pyrimidine-2-Amines have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds, structurally related to this compound, showed promising results with reduced gastric irritation, suggesting their potential in pain management and anti-inflammatory treatments (Rajashree & Harinath, 2011).
Properties
IUPAC Name |
4-(1-methylindol-3-yl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-17-8-10(9-4-2-3-5-12(9)17)11-6-7-15-13(14)16-11/h2-8H,1H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYXYKBZJHPKGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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